molecular formula C14H25NO3S2 B1528175 N-BOC-4-[1,3]dithian-4-hydroxy piperidine CAS No. 1227269-33-1

N-BOC-4-[1,3]dithian-4-hydroxy piperidine

Cat. No.: B1528175
CAS No.: 1227269-33-1
M. Wt: 319.5 g/mol
InChI Key: YKJBWXLVDMRTKD-UHFFFAOYSA-N
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Description

N-BOC-4-[1,3]dithian-4-hydroxy piperidine is a chemical compound that features a piperidine ring substituted with a hydroxy group and a 1,3-dithiane moiety The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis

Scientific Research Applications

N-BOC-4-[1,3]dithian-4-hydroxy piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

While the specific mechanism of action for “N-BOC-4-[1,3]dithian-4-hydroxy piperidine” is not mentioned in the search results, it’s worth noting that compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to avoid breathing its mist or vapors and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-BOC-4-[1,3]dithian-4-hydroxy piperidine” are not mentioned in the search results, it’s worth noting that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-4-[1,3]dithian-4-hydroxy piperidine typically involves multiple steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves using more efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-BOC-4-[1,3]dithian-4-hydroxy piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dithiane ring can be reduced to yield a dithiol.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products

    Oxidation: Yields a ketone derivative.

    Reduction: Produces a dithiol derivative.

    Substitution: Results in the formation of the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-4-[1,3]dithian-4-hydroxy piperidine is unique due to the presence of both the BOC protecting group and the 1,3-dithiane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-(1,3-dithian-2-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S2/c1-13(2,3)18-12(16)15-7-5-14(17,6-8-15)11-19-9-4-10-20-11/h11,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBWXLVDMRTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2SCCCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149804
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-33-1
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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